molecular formula C13H18Cl2N2O3S B513254 2-(4-((2,4-Dichloro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol CAS No. 941256-47-9

2-(4-((2,4-Dichloro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol

Cat. No.: B513254
CAS No.: 941256-47-9
M. Wt: 353.3g/mol
InChI Key: JIMGCZUDLMXBPL-UHFFFAOYSA-N
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Description

2-(4-((2,4-Dichloro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol is a synthetic piperazine sulfonamide derivative of interest in medicinal chemistry and drug discovery research. The compound features a piperazine core, a privileged scaffold in pharmaceuticals known for its versatility in optimizing drug-like properties and serving as a conformational constraint to present pharmacophoric groups to biological targets . The sulfonamide group attached to a dichloro-methylphenyl moiety is a common structural motif that can contribute to target binding and potency, particularly in enzyme inhibition. This compound is primarily valued as a key chemical intermediate or building block for the synthesis of more complex molecules. Its molecular structure includes a sulfonyl group capable of hydrogen bonding and an ethanol side chain that offers a handle for further synthetic modification, such as etherification or esterification. Piperazine-containing compounds are frequently explored in pharmaceutical research for their diverse biological activities . While the specific biological profile of this exact compound requires further investigation, its high structural similarity to other researched sulfonylpiperazines suggests potential utility in developing protease inhibitors, receptor modulators, and other bioactive agents . Applications: This chemical is intended for use as a research compound in laboratory settings only. Potential applications include: - Medicinal Chemistry: Serving as a synthon for the design and synthesis of novel small-molecule libraries. - Structure-Activity Relationship (SAR) Studies: Investigating the role of the sulfonylpiperazine group in target engagement. - Chemical Biology: As a probe for exploring enzyme function or cellular pathways. This product is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

2-[4-(2,4-dichloro-3-methylphenyl)sulfonylpiperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O3S/c1-10-11(14)2-3-12(13(10)15)21(19,20)17-6-4-16(5-7-17)8-9-18/h2-3,18H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMGCZUDLMXBPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)S(=O)(=O)N2CCN(CC2)CCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((2,4-Dichloro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-((2,4-Dichloro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-(4-((2,4-Dichloro-3-methylphenyl)sulfonyl)piperazin-1-yl)acetaldehyde or 2-(4-((2,4-Dichloro-3-methylphenyl)sulfonyl)piperazin-1-yl)acetic acid.

    Reduction: Formation of 2-(4-((2,4-Dichloro-3-methylphenyl)sulfanyl)piperazin-1-yl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-((2,4-Dichloro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-((2,4-Dichloro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The sulfonyl group and the piperazine ring are likely involved in binding to receptors or enzymes, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Variations in the Aromatic Sulfonyl Group

Modifications to the phenyl ring substituents significantly alter electronic properties, solubility, and biological activity.

Compound Name Substituents on Phenyl Ring Key Structural Differences Biological Activity
Target Compound 2,4-Dichloro-3-methyl High lipophilicity due to Cl and CH₃ groups Potential CNS modulation (inferred)
2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol 4-Methoxy Methoxy group increases electron density; enhances solubility via polar interactions Investigated for serotonin receptor affinity
2-{4-[3-Amino-4-(methylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol 3-Amino-4-methylsulfonyl Methylsulfonyl improves solubility; amino group enables hydrogen bonding Antidepressant candidate
2-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)ethanol 4-Chloro Single Cl reduces steric hindrance; moderate lipophilicity Antipsychotic activity (preclinical)

Key Findings :

  • Chlorine substituents (as in the target compound) enhance lipophilicity and metabolic stability but may reduce aqueous solubility compared to methoxy or methylsulfonyl groups .
  • Methoxy groups improve solubility but may decrease receptor affinity due to reduced electrophilicity .

Modifications to the Piperazine-Ethanol Backbone

Variations in the piperazine-ethanol scaffold influence conformational flexibility and hydrogen-bonding capacity.

Compound Name Piperazine Substituent Ethanol Modification Key Differences Biological Implications
Target Compound None (standard piperazine) Ethanol at C-2 position Balanced hydrophilicity Optimized blood-brain barrier penetration
2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethan-1-ol Trifluoroethyl Ethanol retained Trifluoroethyl increases lipophilicity and fluorophilic interactions Enhanced CNS targeting
1-(4-Methylpiperazin-1-yl)-2-propanol Methylpiperazine Propanol instead of ethanol Increased alkyl chain length reduces solubility Antidepressant effects with slower clearance

Key Findings :

  • Ethanol vs. Propanol: Ethanol’s shorter chain improves solubility but may reduce membrane permeability compared to propanol derivatives .
  • Trifluoroethyl groups introduce strong dipole moments, enhancing binding to fluorophilic enzyme pockets .

Mechanistic Insights :

  • Chlorine and methyl groups on the phenyl ring may stabilize π-π stacking with aromatic residues in receptor binding pockets .
  • Ethanol’s hydroxyl group facilitates hydrogen bonding with aspartate or glutamate residues in target proteins .

Biological Activity

The compound 2-(4-((2,4-Dichloro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol , also known by its CAS number 941256-47-9, belongs to the piperazine family and has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H20Cl2N2O3SC_{15}H_{20}Cl_{2}N_{2}O_{3}S, with a molecular weight of approximately 353.3 g/mol. Its structure features a piperazine ring substituted with a sulfonyl group and a dichloromethylphenyl moiety, which contributes to its biological activity.

PropertyValue
IUPAC NameThis compound
CAS Number941256-47-9
Molecular Weight353.3 g/mol
Chemical ClassPiperazine Derivative

Antimicrobial Properties

Research indicates that piperazine derivatives exhibit significant antimicrobial activity. Studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains. For instance, a study evaluating related sulfonamide derivatives found notable antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Antitumor Activity

Piperazine derivatives are also explored for their antitumor properties. The compound has been evaluated in vitro for its ability to inhibit cancer cell proliferation. A related compound was found to induce apoptosis in cancer cells through the activation of specific signaling pathways, indicating that this compound may share similar mechanisms .

Enzyme Inhibition

The compound's interaction with key enzymes has been a focus of research. Inhibitory studies on acetylcholinesterase (AChE) and urease have shown that piperazine derivatives can modulate enzyme activity, which is crucial for developing treatments for neurodegenerative diseases and other conditions . The compound's structure suggests it may effectively bind to these enzymes, potentially leading to therapeutic applications.

The biological activity of this compound is thought to arise from its ability to interact with various molecular targets:

  • Enzyme Binding : The sulfonamide group may facilitate binding to enzymes such as AChE.
  • Cell Signaling Modulation : The compound may influence cell signaling pathways involved in apoptosis and cell cycle regulation.
  • Antimicrobial Action : The presence of the dichloromethylphenyl moiety enhances the compound's ability to penetrate bacterial membranes.

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

  • Antimicrobial Study : A recent study reported that sulfonamide derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL .
  • Antitumor Evaluation : In vitro assays demonstrated that similar piperazine compounds could inhibit the growth of human cancer cell lines by inducing apoptosis through mitochondrial pathways .
  • Enzyme Inhibition Research : A comparative study showed that certain piperazine derivatives inhibited AChE with IC50 values in the micromolar range, indicating potential for developing cognitive enhancers .

Q & A

Q. What are the recommended synthetic routes for 2-(4-((2,4-Dichloro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol, and how can purity be optimized?

Methodological Answer: The synthesis typically involves sulfonylation of the piperazine core followed by ethanolamine coupling. Key steps include:

  • Sulfonylation : Reacting 2,4-dichloro-3-methylbenzenesulfonyl chloride with piperazine in a polar aprotic solvent (e.g., DMF) under inert atmosphere .
  • Ethanolamine Coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach ethanolamine to the sulfonylated piperazine.
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify piperazine ring protons (δ 2.5–3.5 ppm), sulfonyl group (δ 7.5–8.5 ppm for aromatic protons), and ethanol moiety (δ 3.6–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : Peaks at ~1150 cm⁻¹ (S=O stretch) and ~3400 cm⁻¹ (O-H stretch) .

Q. How can researchers assess the compound’s potential cytotoxicity in early-stage studies?

Methodological Answer:

  • In Vitro Assays : Use MTT or resazurin assays on human cell lines (e.g., HEK293, HepG2) at concentrations ranging from 1–100 μM. Include positive controls (e.g., cisplatin) and measure IC₅₀ values .
  • Computational Prediction : Tools like ProTox-II or ADMETLab to predict acute toxicity and hepatotoxicity based on structural analogs .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in novel chemical reactions?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model reaction pathways, transition states, and energy barriers for sulfonylation or nucleophilic substitution .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents, catalysts, or temperatures for yield improvement .

Q. How can contradictory solubility data in literature be resolved experimentally?

Methodological Answer:

  • Phase Solubility Studies : Measure solubility in buffered solutions (pH 1–10) using HPLC or UV-Vis spectroscopy.
  • Thermodynamic Analysis : Calculate Gibbs free energy (ΔG) of dissolution via van’t Hoff plots to identify pH-dependent trends .
  • Co-Solvency Screening : Test binary solvent systems (e.g., PEG-400/water) to enhance solubility for biological assays .

Q. What strategies are effective for elucidating the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Kinetic Studies : Perform Michaelis-Menten experiments with varying substrate/enzyme concentrations to determine inhibition type (competitive/non-competitive) .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding interactions with target enzymes (e.g., kinases) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Q. How can researchers design SAR studies for analogs of this compound?

Methodological Answer:

  • Core Modifications : Synthesize derivatives with varied substituents on the phenyl ring (e.g., Cl → F, CH₃ → OCH₃) and piperazine/ethanolamine moieties .
  • Bioactivity Profiling : Test analogs against target proteins (e.g., GPCRs) using radioligand binding assays or functional cAMP assays .
  • 3D-QSAR Modeling : Build CoMFA/CoMSIA models to correlate structural features with activity .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported melting points or spectral data?

Methodological Answer:

  • Replication Studies : Synthesize the compound using published protocols and compare melting points (DSC) and NMR/MS data .
  • Meta-Analysis : Use cheminformatics tools (e.g., ChemAxon) to cross-validate data from PubChem, DSSTox, and peer-reviewed literature .

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